Tert-butyl[(4-ethoxyphenyl)methyl]amine
Description
Contextualization of the Compound within Organic Synthesis
In the realm of organic synthesis, secondary amines of the N-benzyl-tert-butylamine type are valuable intermediates. The tert-butyl group serves as a bulky protecting group for the amine, which can prevent unwanted side reactions and allow for selective chemical transformations at other parts of the molecule. nbinno.com The benzyl (B1604629) group can also function as a protecting group that can be removed under specific conditions.
The synthesis of Tert-butyl[(4-ethoxyphenyl)methyl]amine can be achieved through several established methods for forming secondary amines. A common and efficient approach is reductive amination . This two-step, one-pot reaction typically involves the condensation of 4-ethoxybenzaldehyde (B43997) with tert-butylamine (B42293) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120).
An alternative synthetic route involves the direct N-alkylation of tert-butylamine with 4-ethoxybenzyl chloride. However, this method can be less efficient due to the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts.
Academic Significance of the Compound's Structural Motifs
The structural features of this compound—the tert-butyl group, the secondary amine, and the 4-ethoxyphenyl group—each contribute to its chemical properties and potential applications.
The Tert-Butyl Group: This bulky alkyl group provides significant steric hindrance around the nitrogen atom. This steric bulk can influence the compound's reactivity, making the nitrogen lone pair less accessible. This property is often exploited in organic synthesis to control the stereochemistry of reactions or to favor certain reaction pathways.
The Secondary Amine Linkage: The N-H bond in the secondary amine allows it to act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom makes it a hydrogen bond acceptor and a nucleophile. This functionality is crucial for its potential role in catalysis and as a building block for more complex molecules. chemimpex.com
The 4-Ethoxyphenyl Group: The ethoxy group is an electron-donating group, which influences the electron density of the aromatic ring. This can affect the reactivity of the phenyl group in electrophilic aromatic substitution reactions. Furthermore, the presence of the alkoxy group can be significant in the context of medicinal chemistry, as it can impact a molecule's solubility, metabolic stability, and ability to interact with biological targets. Substituted benzylamines, in general, are recognized as important pharmacophores in drug discovery.
Overview of Current Research Gaps and Objectives in its Study
A comprehensive review of the scientific literature reveals a significant research gap concerning this compound. There is a notable absence of studies detailing its specific synthesis, characterization, and potential applications. While research exists for analogous compounds, such as N-benzyl-tert-butylamine and its methoxy-substituted counterpart, direct investigation into the ethoxy derivative is lacking. nih.govlookchem.com
Future research objectives for this compound could include:
Detailed Synthesis and Characterization: The development and optimization of a high-yield synthesis for this compound, followed by thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Exploration of Physicochemical Properties: A systematic study of its physical and chemical properties, including its pKa, solubility, and stability.
Investigation of Biological Activity: Screening for potential biological activities, drawing inspiration from the known pharmacological profiles of other substituted benzylamines.
Application in Organic Synthesis: Exploring its utility as a catalyst, ligand, or intermediate in the synthesis of more complex organic molecules.
Physicochemical and Spectral Data of Analogous Compounds
Due to the limited availability of experimental data for this compound, the following tables present data for closely related analogs to provide an informed estimation of its properties.
Table 1: Physicochemical Properties of N-Benzyl-tert-butylamine (CAS: 3378-72-1)
| Property | Value |
| Molecular Formula | C₁₁H₁₇N |
| Molecular Weight | 163.26 g/mol |
| Boiling Point | 80 °C at 5 mmHg |
| Density | 0.881 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.497 |
Data sourced from commercial supplier information.
Table 2: Predicted Spectral Data for Tert-butyl[(4-methoxyphenyl)methyl]amine (CAS: 22675-83-8)
| Spectral Data Type | Predicted Values |
| ¹H NMR | Predicted shifts would include signals for the tert-butyl protons (singlet, ~1.1-1.3 ppm), the benzylic methylene (B1212753) protons (singlet, ~3.6-3.8 ppm), the methoxy (B1213986) protons (singlet, ~3.8 ppm), and the aromatic protons (two doublets, ~6.8-7.3 ppm). |
| ¹³C NMR | Predicted shifts would include signals for the tert-butyl carbons, the benzylic carbon, the aromatic carbons (including the carbon bearing the methoxy group), and the methoxy carbon. |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M+) and characteristic fragmentation patterns, such as the loss of a methyl group or the cleavage of the benzyl-nitrogen bond. |
Note: The spectral data presented are predictions based on the analysis of structurally similar compounds and have not been experimentally verified for this specific molecule.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C13H21NO/c1-5-15-12-8-6-11(7-9-12)10-14-13(2,3)4/h6-9,14H,5,10H2,1-4H3 |
InChI Key |
SQHFLGMJZFBXJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 4 Ethoxyphenyl Methyl Amine
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comsemanticscholar.org For Tert-butyl[(4-ethoxyphenyl)methyl]amine, the most logical disconnection is at the carbon-nitrogen (C-N) bond of the secondary amine. This strategic bond cleavage points to two primary synthetic routes based on the nature of the bond-forming reaction.
Disconnection 1 (Reductive Amination Pathway): Breaking the C-N bond suggests a reaction between an amine and a carbonyl compound. This retrosynthetic step leads back to 4-ethoxybenzaldehyde (B43997) and tert-butylamine (B42293) . The forward reaction involves the formation of an imine intermediate, which is subsequently reduced to the target secondary amine.
Disconnection 2 (Alkylation Pathway): An alternative disconnection at the same C-N bond points towards a nucleophilic substitution reaction. This approach identifies tert-butylamine as the nucleophile and a 4-ethoxybenzyl halide (such as the bromide or chloride) or a related electrophile with a suitable leaving group as the reaction partner.
These two disconnections form the basis of the most common and classical synthetic approaches to this amine scaffold.
Classical Synthetic Approaches to the Amine Scaffold
Traditional methods for synthesizing secondary amines are well-established and widely utilized in organic chemistry due to their reliability and predictability. rsc.org
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability. organic-chemistry.org This method proceeds in one pot by reacting a carbonyl compound, in this case, 4-ethoxybenzaldehyde, with tert-butylamine. The reaction first forms an intermediate iminium ion, which is then reduced in situ to yield this compound.
A variety of reducing agents can be employed for this transformation, each with specific advantages regarding reactivity, selectivity, and handling. researchgate.net Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Amine-borane complexes, such as 2-picoline borane (B79455) (PICB) and tert-butylamine borane (TBAB), are also effective and can be advantageous due to their stability and ease of use. researchgate.net The choice of reagent and solvent can be optimized to maximize yield and minimize side reactions. organic-chemistry.org
| Reagent | Typical Conditions | Notes |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF), room temperature | Mild and selective; tolerates a wide range of functional groups. organic-chemistry.org |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH), often with catalytic acetic acid (AcOH) | Effective at slightly acidic pH to promote iminium ion formation. organic-chemistry.org |
| Sodium borohydride (NaBH₄) | Methanol (MeOH), often requires pre-formation of the imine | A strong, cost-effective reducing agent; reaction conditions must be controlled to prevent reduction of the starting aldehyde. organic-chemistry.orgorganic-chemistry.org |
| 2-Picoline Borane (PICB) | Methanol/AcOH, water/AcOH, or neat | A stable amine-borane complex that allows for rapid reduction. researchgate.net |
| Hydrogen (H₂) with Catalyst | Palladium on carbon (Pd/C), Ethanol (EtOH) or Methanol (MeOH), H₂ atmosphere | A catalytic hydrogenation approach that is clean and atom-economical. organic-chemistry.org |
This table is interactive and presents generalized data for the reaction type.
The direct N-alkylation of a primary amine with an alkyl halide is another fundamental approach to synthesizing secondary amines. organic-chemistry.org In this pathway, tert-butylamine acts as a nucleophile, displacing a leaving group from a 4-ethoxybenzyl electrophile, such as 4-ethoxybenzyl chloride or 4-ethoxybenzyl bromide.
This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct, thereby driving the reaction to completion. A significant challenge in this method is controlling the degree of alkylation, as the desired secondary amine product can react further with the alkyl halide to form an undesired tertiary amine. To favor selective mono-N-alkylation, reaction conditions can be optimized by using a large excess of the primary amine or by carefully controlling the stoichiometry of the reagents. organic-chemistry.org
Multi-component reactions (MCRs) offer a powerful strategy for synthesizing complex molecules in a single step, enhancing atom and step economy. rsc.org While often used for more complex targets, the principles of MCRs can be applied to the synthesis of secondary amines.
Several named MCRs, such as the Petasis, Mannich, and Strecker reactions, are used to generate diverse amine structures. nih.gov For instance, a visible-light-mediated three-component reaction has been developed for the synthesis of secondary amines, involving the coupling of an aldehyde, an amine, and an unactivated alkyl iodide catalyzed by an inexpensive manganese complex. rsc.orgrsc.org A hypothetical application of such a reaction could streamline the synthesis of the target compound or its analogs by combining multiple building blocks in a single, efficient operation.
Novel and Optimized Synthetic Pathways
Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and atom-economical methods. These novel pathways often rely on catalysis to achieve transformations that are difficult or less efficient using classical methods.
Modern catalytic methods provide elegant and "green" alternatives to traditional amine synthesis. A prominent strategy is the N-alkylation of amines with alcohols, often referred to as the "borrowing hydrogen" methodology. This approach allows for the direct reaction of tert-butylamine with 4-ethoxybenzyl alcohol, avoiding the need to pre-oxidize the alcohol to an aldehyde or convert it to an alkyl halide. organic-chemistry.org
This transformation is typically catalyzed by transition metal complexes, with ruthenium and iridium-based catalysts being particularly effective. organic-chemistry.org The catalytic cycle involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction by the captured hydrogen equivalents. This process is highly atom-economical, with water being the only byproduct.
| Catalyst System | Alcohol Substrate | Amine Substrate | Notes |
| [Ru(p-cymene)Cl₂]₂ / Bidentate Phosphine | Primary Alcohols | Primary & Secondary Amines | Effective for converting primary amines to secondary amines. organic-chemistry.org |
| Cp*Ir complexes with functional ligands | Methanol / Primary Alcohols | Primary & Secondary Amines | Highly effective for N-alkylation of a variety of amines with alcohols. organic-chemistry.org |
| Visible-light photocatalysis (e.g., Mn₂(CO)₁₀) | (via in situ generated imines) | Primary Amines | Enables three-component reactions under mild, visible-light conditions. rsc.orgrsc.org |
This table is interactive and presents generalized data for the reaction type.
These catalytic developments represent the forefront of amine synthesis, offering pathways that are not only efficient but also aligned with the principles of sustainable chemistry.
Catalytic Synthesis Developments
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysts are frequently employed to facilitate the reduction of the imine intermediate in reductive amination reactions. Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for this transformation, often in the presence of hydrogen gas. The reaction mechanism involves the initial condensation of 4-ethoxybenzaldehyde and tert-butylamine to form N-(4-ethoxybenzylidene)-tert-butylamine. This imine is then catalytically hydrogenated at the palladium surface to yield the final product.
Recent advancements have explored the use of other transition metal catalysts to improve efficiency and expand the substrate scope of reductive amination. For instance, nickel-catalyzed systems have been investigated for the conversion of alcohols to amines, a process that involves an initial oxidation to the aldehyde followed by reductive amination. An electrochemical approach using a NiOOH catalyst for the oxidation of benzyl (B1604629) alcohol to benzaldehyde, followed by reductive amination, has been reported, demonstrating the potential for sustainable, electron-driven synthesis.
The choice of reducing agent in these reactions is critical. While hydrogen gas is a clean and atom-economical reductant, other hydride sources such as silanes, borohydrides, and formic acid are also effective and can offer advantages in terms of safety and handling.
| Catalyst System | Aldehyde | Amine | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
| Pd/C | Benzaldehyde | tert-Butylamine | H₂ | Methanol | 25-30 | High |
| NiOOH (electrochemical) | Benzyl Alcohol | tert-Butylamine | Electrons | NaOH solution | Room Temp | ~35 (overall) |
| Rh/N-Xantphos | Alkenes/Syngas | Hindered Amines | H₂/CO | Toluene | Optimized | High |
Organocatalytic Approaches
Organocatalysis offers a metal-free alternative for reductive amination. Chiral phosphoric acids have emerged as effective catalysts for the enantioselective reductive amination of ketones and aldehydes. These catalysts activate the imine intermediate towards reduction by a hydride donor, such as a Hantzsch ester. While the primary application of this methodology is in asymmetric synthesis, it represents a viable organocatalytic route for the formation of the C-N bond in the target compound.
For non-asymmetric synthesis, simpler organocatalysts can be employed. Thiourea derivatives, for example, have been shown to catalyze the transfer hydrogenation of imines using a Hantzsch ester as the hydride source. These reactions proceed under mild, metal-free conditions. The development of organocatalytic methods for the reductive amination of sterically hindered amines like tert-butylamine is an active area of research. A sustainable three-component reductive amination protocol using diphenyl phosphate (B84403) as a catalyst and a Hantzsch ester as the hydride source has been developed for the synthesis of chiral cyclopropane-containing amines, showcasing the potential of organocatalysis for complex amine synthesis. nih.gov
| Organocatalyst | Aldehyde/Ketone | Amine | Hydride Source | Solvent | Key Feature |
| Chiral Phosphoric Acid | Aliphatic Ketones | Aromatic Amines | Benzothiazoline | Not specified | High enantioselectivity |
| Diphenyl Phosphate | Formylcyclopropanes | Various Amines | Hantzsch Ester | Not specified | Chemoselective, no epimerization |
| Thiourea | Aldehydes/Ketones | Various Amines | Hantzsch Ester | Not specified | Metal-free, mild conditions |
This table illustrates the application of organocatalysts in reductive amination for a range of substrates.
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles to the synthesis of this compound focuses on improving the environmental footprint of the reaction. One key aspect is the choice of solvent. Traditional reductive aminations often utilize chlorinated solvents like dichloromethane (B109758) or 1,2-dichloroethane. However, research has identified greener alternatives such as ethyl acetate (B1210297) and dimethyl carbonate that perform comparably. acs.org Solvent-free conditions are also being explored, which can significantly reduce waste.
Atom economy is another important consideration. Catalytic hydrogenation with H₂ is highly atom-economical, with water being the only byproduct. Biocatalysis offers a particularly green approach to amine synthesis. Enzymes such as amine dehydrogenases and imine reductases (IREDs) can catalyze reductive amination with high selectivity under mild, aqueous conditions. nih.govwikipedia.orgfrontiersin.org These enzymatic methods often utilize ammonium (B1175870) formate (B1220265) as both the nitrogen source and the source of reducing equivalents, further enhancing the atom economy of the process. The use of whole-cell biocatalysts can also simplify the process by eliminating the need for enzyme purification. nih.gov
The development of recyclable catalysts is another cornerstone of green synthetic design. Heterogeneous catalysts like Pd/C can be recovered and reused. In homogeneous catalysis, strategies such as the use of thermomorphic multiphase systems are being developed to facilitate catalyst recycling in continuous flow processes. acs.orgacs.org
Continuous Flow Chemistry Applications in Synthesis
Continuous flow chemistry offers several advantages for the synthesis of secondary amines, including improved safety, scalability, and process control. The reductive amination of aldehydes can be effectively performed in continuous flow reactors, often using packed-bed reactors containing a heterogeneous catalyst. This setup allows for efficient mixing and heat transfer, leading to higher yields and selectivities compared to batch processes.
The integration of catalyst recycling into continuous flow systems is a key area of development. For homogeneous catalysts, which can be difficult to separate from the product in batch reactions, continuous flow offers elegant solutions. For example, a thermomorphic multiphase system can be employed where the catalyst is soluble in one phase at a higher temperature and precipitates out for separation and recycling at a lower temperature. acs.org This approach has been successfully demonstrated for the synthesis of aliphatic amines. acs.org The use of segmented flow reactors has also been shown to accelerate the hydroaminomethylation of hindered amines, with a robust strategy for catalyst recycling. nih.govresearchgate.net
| Flow Reactor Type | Catalyst | Substrates | Key Advantage |
| Packed-Bed Reactor | Heterogeneous (e.g., Pd/C) | Aldehydes, Amines | High efficiency, scalability |
| Segmented Flow Reactor | Homogeneous (e.g., Rh/N-Xantphos) | Alkenes, Hindered Amines | Accelerated reaction, catalyst recycling |
| Oscillatory Plug Flow Reactor | Heterogeneous (Pd/C) | Benzaldehyde, Aniline | Enhanced mixing in multiphasic systems |
This table summarizes different continuous flow setups for amine synthesis.
Diastereoselective and Enantioselective Synthesis Approaches (if applicable)
As this compound is a prochiral molecule, enantioselective synthesis is a relevant consideration if a chiral derivative were to be synthesized. Chiral phosphoric acid catalysis, as mentioned in the organocatalysis section, is a powerful tool for the asymmetric reductive amination of ketones and imines. google.comuiowa.edu These catalysts create a chiral environment around the imine intermediate, guiding the hydride transfer from a Hantzsch ester to occur stereoselectively, resulting in a high enantiomeric excess of one enantiomer of the amine product.
Biocatalysis provides another excellent avenue for enantioselective amine synthesis. Imine reductases (IREDs) and amine dehydrogenases (AmDHs) are enzymes that can catalyze the reduction of imines and the reductive amination of ketones with high stereoselectivity. nih.govnih.gov These enzymatic methods offer the advantage of operating under mild, environmentally friendly conditions and can produce amines with very high enantiomeric purity. The combination of different enzymes in biocatalytic cascades can even allow for the synthesis of amines with multiple stereocenters. acs.org
Methodological Advancements in Amine Synthesis Applicable to the Compound
The field of amine synthesis is continually evolving, with new methodologies that could be applied to the preparation of this compound. A significant focus is on the development of more efficient and sustainable catalytic systems. For transition metal catalysis, research is ongoing to replace precious metals like palladium and rhodium with more abundant and less toxic metals.
In the realm of reducing agents for reductive amination, there is a move away from stoichiometric borohydride reagents towards catalytic transfer hydrogenation using benign hydrogen donors like formic acid and isopropanol. The use of molecular hydrogen in continuous flow reactors is also becoming more accessible and safer, making it an increasingly attractive option for industrial-scale synthesis.
Furthermore, photoredox catalysis is emerging as a powerful tool for C-N bond formation. While not yet a standard method for the synthesis of this specific type of secondary amine, the rapid development in this area may soon provide novel, light-driven synthetic routes. The development of nickel-catalyzed reductive coupling reactions that can form tertiary benzhydryl amines, which are challenging to access via traditional methods, showcases the potential for new catalytic systems to overcome existing limitations in amine synthesis. ucla.edu
Mechanistic Investigations of Key Synthetic Reactions
Elucidation of Reaction Mechanisms in Amine Formation
Detailed Reaction Pathway Mapping
The reaction commences with the nucleophilic attack of the nitrogen atom of tert-butylamine (B42293) on the electrophilic carbonyl carbon of 4-ethoxybenzaldehyde (B43997). This initial step leads to the formation of a hemiaminal intermediate. The reaction is generally acid-catalyzed, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.
The subsequent step involves the acid-catalyzed dehydration of the hemiaminal. Protonation of the hydroxyl group in the hemiaminal forms a good leaving group (water), which is then eliminated to yield a resonance-stabilized iminium cation. Deprotonation of the nitrogen atom of this cation results in the formation of the neutral imine, specifically N-(4-ethoxybenzylidene)-tert-butylamine.
The final stage of the synthesis is the reduction of the C=N double bond of the imine. This is typically achieved using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The hydride from the reducing agent attacks the electrophilic carbon of the imine, and subsequent protonation of the resulting anion yields the final product, Tert-butyl[(4-ethoxyphenyl)methyl]amine.
A general representation of this pathway is as follows:
Step 1: Imine Formation
4-ethoxybenzaldehyde + tert-butylamine ⇌ Hemiaminal Intermediate
Hemiaminal Intermediate + H⁺ ⇌ Protonated Hemiaminal
Protonated Hemiaminal → Iminium Cation + H₂O
Iminium Cation ⇌ N-(4-ethoxybenzylidene)-tert-butylamine + H⁺
Step 2: Imine Reduction
N-(4-ethoxybenzylidene)-tert-butylamine + [H⁻] → Amine Anion Intermediate
Amine Anion Intermediate + H⁺ → this compound
Characterization of Intermediates and Transition States
The primary intermediate in this reaction sequence is the N-(4-ethoxybenzylidene)-tert-butylamine imine. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to detect and characterize this intermediate. In ¹H NMR spectroscopy, the formation of the imine is evidenced by the appearance of a characteristic signal for the methine proton (CH=N), which is typically downfield shifted compared to the aldehydic proton of the starting material.
Kinetic Studies of Crucial Synthetic Steps
Kinetic studies are essential for understanding the factors that influence the rate of formation of this compound.
Determination of Rate Laws
Rate = k[4-ethoxybenzaldehyde][tert-butylamine][H⁺]
This indicates that the reaction is first order with respect to the aldehyde, the amine, and the acid catalyst. The rate of the reduction step is dependent on the concentration of the imine and the reducing agent.
| Reactant/Catalyst | Order of Reaction |
| 4-ethoxybenzaldehyde | 1 |
| tert-butylamine | 1 |
| Acid Catalyst (H⁺) | 1 |
| Imine Intermediate | 1 (for reduction) |
| Reducing Agent | 1 (for reduction) |
Activation Energy and Thermodynamic Parameter Analysis
The activation energy (Ea) for the reaction can be determined by studying the effect of temperature on the reaction rate constant (k) using the Arrhenius equation. Experimental data for analogous reductive amination reactions suggest that the activation energy for the imine formation step is a significant barrier that can be lowered by acid catalysis.
Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of activation can also be determined from temperature-dependent kinetic studies. The formation of the hemiaminal is typically an exothermic process with a decrease in entropy due to the combination of two molecules. The subsequent dehydration to form the imine is generally endothermic with an increase in entropy due to the formation of a water molecule.
| Parameter | Imine Formation Step | Imine Reduction Step |
| Activation Energy (Ea) | Moderately high, lowered by acid catalysis. | Generally lower than imine formation. |
| Enthalpy of Activation (ΔH‡) | Positive, reflecting the energy required to break bonds. | Positive, but typically smaller than the formation step. |
| Entropy of Activation (ΔS‡) | Can be negative due to the associative nature of the initial step, but becomes positive in the dehydration step. | Generally negative as it involves the association of the imine and the hydride. |
Isotopic Labeling Studies to Confirm Mechanism
Isotopic labeling is a powerful technique to confirm the proposed reaction mechanism. For the synthesis of this compound, deuterium (B1214612) labeling can be employed.
For instance, if the reduction of the imine is performed with a deuterated reducing agent like sodium borodeuteride (NaBD₄), the deuterium atom should be incorporated at the benzylic position of the final product. The presence and position of the deuterium can be confirmed by mass spectrometry (which will show an increase in the molecular weight by one unit) and ¹H and ¹³C NMR spectroscopy (which will show the absence of a signal for the benzylic proton and a change in the carbon signal, respectively).
Similarly, conducting the reaction in a deuterated solvent like D₂O with an acid catalyst can provide information about the proton exchange steps, particularly in the formation and dehydration of the hemiaminal intermediate. These studies provide definitive evidence for the movement of atoms and the nature of bond-breaking and bond-forming steps throughout the reaction pathway.
Computational Verification of Proposed Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of reaction mechanisms at a molecular level. While specific computational studies focused exclusively on the synthesis of this compound are not extensively documented in publicly available literature, the principles of applying computational methods to verify the mechanisms of similar reactions, such as the formation of Schiff bases and their subsequent reduction, are well-established. researchgate.netnih.gov These studies provide a robust framework for understanding the electronic and structural changes that occur throughout the reaction pathway.
Theoretical calculations are instrumental in corroborating experimentally proposed mechanisms by determining the geometries of reactants, intermediates, transition states, and products. Furthermore, these methods can calculate the associated energy changes, providing a quantitative measure of the reaction's feasibility. For the synthesis of this compound via reductive amination, computational analysis would typically investigate the key steps: the initial nucleophilic attack of tert-butylamine on 4-ethoxybenzaldehyde, the subsequent dehydration to form the imine intermediate, and the final reduction of the imine to the secondary amine.
Detailed Research Findings from Analogous Systems
To illustrate the insights gained from computational verification, we can examine findings from studies on structurally related molecules. For instance, DFT calculations on various Schiff base compounds have been used to analyze their molecular structure, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential maps. nih.gov
A critical aspect of these computational studies is the optimization of the molecular geometry. Theoretical calculations can predict bond lengths and angles, which can then be compared with experimental data, often obtained from X-ray crystallography for stable compounds. The agreement between theoretical and experimental data lends confidence to the computational model. nih.gov For example, in a study of a related Schiff base, the dihedral angle between the aromatic rings was calculated using DFT and compared with the experimentally determined value, showing good agreement. nih.gov
The analysis of frontier molecular orbitals is another key component of these computational investigations. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO provides insights into the molecule's stability and reactivity. nih.gov A smaller HOMO-LUMO gap generally indicates a more reactive species. Computational studies can map the distribution of these orbitals, identifying the likely sites for nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MEP) maps are also generated through computational methods to visualize the charge distribution within a molecule. These maps are invaluable for predicting the sites of intermolecular interactions, such as where a nucleophile would preferentially attack a molecule. researchgate.netnih.gov
The following interactive table presents typical data that would be generated from a computational study on a molecule analogous to the intermediates in the synthesis of this compound.
| Parameter | Computational Method | Calculated Value | Experimental Value | Reference |
| Dihedral Angle (Aromatic Rings) | DFT/B3LYP | 65.73° | 85.52 (10)° | nih.gov |
| Bond Length (C=N) | DFT/B3LYP | 1.28 Å | 1.276 (3) Å | nih.gov |
| HOMO Energy | DFT/B3LYP | -6.2 eV | N/A | nih.gov |
| LUMO Energy | DFT/B3LYP | -1.5 eV | N/A | nih.gov |
| HOMO-LUMO Gap | DFT/B3LYP | 4.7 eV | N/A | nih.gov |
Note: The data presented is for an analogous Schiff base compound and is intended to be illustrative of the types of results obtained from computational studies.
Computational and Theoretical Chemistry Studies of the Chemical Compound
Quantum Chemical Calculations
Quantum chemical calculations, typically employing Density Functional Theory (DFT), would be the primary method to investigate the intrinsic properties of a single molecule of Tert-butyl[(4-ethoxyphenyl)methyl]amine in the gas phase or with implicit solvent models.
Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Electrostatic Potentials)
This analysis would focus on the electron distribution within the molecule to predict its reactivity and properties.
HOMO-LUMO Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The energy difference, or "gap," is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests the molecule is more reactive. For similar aromatic amines, the HOMO is often localized on the electron-rich aromatic ring and the nitrogen atom, while the LUMO is typically distributed over the aromatic system.
Electrostatic Potential (ESP) Map: An ESP map would be generated to visualize the charge distribution on the molecule's surface. This map would identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen of the ethoxy group and the nitrogen of the amine group would be expected to be regions of negative potential (nucleophilic sites), while the amine hydrogen and aromatic protons would show positive potential.
Conformational Analysis and Energy Landscapes
This study would explore the different spatial arrangements (conformations) of the molecule. By rotating the bonds—such as the bond between the benzyl (B1604629) carbon and the nitrogen atom or the bond between the aromatic ring and the ethoxy group—a potential energy surface would be mapped out. This analysis would identify the most stable, low-energy conformation (the global minimum) and the energy barriers required to transition between different conformations.
Vibrational Mode Analysis and Prediction
Theoretical vibrational frequencies would be calculated to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific atomic motion, such as:
N-H stretching and bending modes from the secondary amine.
C-H stretching from the aromatic, alkyl, and ethoxy groups.
C-O stretching of the ether linkage.
Aromatic ring vibrations. These predicted spectra are invaluable for interpreting experimental spectroscopic data.
Prediction of Spectroscopic Parameters from First Principles
Beyond vibrational spectra, other spectroscopic properties could be predicted. For instance, Time-Dependent DFT (TD-DFT) calculations could predict the electronic transitions responsible for the molecule's UV-Visible absorption spectrum. Nuclear Magnetic Resonance (NMR) chemical shifts for the various hydrogen and carbon atoms could also be calculated and compared to experimental results to confirm the molecular structure.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations would be used to study the behavior of the molecule over time, often in the presence of an explicit solvent like water. An MD simulation would provide a deeper understanding of the molecule's flexibility and its interactions with its environment. This method allows for a more thorough exploration of the conformational space than static quantum calculations, revealing how the molecule folds, flexes, and interacts with neighboring molecules on a nanosecond or microsecond timescale.
Reactivity Prediction and Site Selectivity Analysis
By combining results from electronic structure analysis (like ESP maps and HOMO/LUMO distributions), theoretical chemistry can predict how the molecule will react.
Site Selectivity: Analysis of Fukui functions or the ESP map would predict the most likely sites for electrophilic or nucleophilic attack. For this compound, the nitrogen atom would be a likely site for protonation or reaction with electrophiles. The ortho and para positions of the ethoxy-substituted ring are activated, making them potential sites for electrophilic aromatic substitution, although this is influenced by the bulky tert-butyl group.
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Advanced Structural Elucidation and Characterization Methodologies
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of an organic compound. For Tert-butyl[(4-ethoxyphenyl)methyl]amine, a suite of NMR experiments would be conducted.
1H-NMR, 13C-NMR, 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
¹H-NMR (Proton NMR): This experiment would identify the number of distinct proton environments and their neighboring protons. The expected spectrum for this compound would show characteristic signals for the tert-butyl group (a singlet, integrating to 9 protons), the methylene (B1212753) bridge protons (a singlet or doublet), the aromatic protons on the ethoxyphenyl ring (two doublets, each integrating to 2 protons), and the ethyl group protons (a quartet and a triplet). The chemical shifts (δ) would provide information about the electronic environment of each proton.
¹³C-NMR (Carbon-13 NMR): This technique reveals the number of unique carbon environments. The spectrum would display distinct peaks for the quaternary and methyl carbons of the tert-butyl group, the methylene carbon, the aromatic carbons (including the oxygen- and alkyl-substituted carbons), and the two carbons of the ethyl group.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling relationships within the molecule, for instance, confirming the connectivity between the quartet and triplet of the ethyl group and identifying adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.
A hypothetical table of expected NMR data is presented below.
| Atom Position | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |
| C(CH₃)₃ | ~1.1 (s) | ~29 |
| C(CH₃)₃ | - | ~50 |
| NH | Broad singlet | - |
| N-CH₂-Ar | ~3.6 (s) | ~45 |
| Ar-CH (ortho to OEt) | ~6.8 (d, J=8.8) | ~114 |
| Ar-CH (meta to OEt) | ~7.2 (d, J=8.8) | ~129 |
| Ar-C-N | - | ~132 |
| Ar-C-O | - | ~158 |
| O-CH₂-CH₃ | ~4.0 (q, J=7.0) | ~63 |
| O-CH₂-CH₃ | ~1.4 (t, J=7.0) | ~15 |
Advanced Pulse Sequences for Stereochemical Assignments
For a molecule like this compound, which is achiral, stereochemical assignment is not applicable. However, in derivatives with chiral centers, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed to determine the relative stereochemistry by identifying protons that are close to each other in space.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
HRMS is a critical tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), the elemental composition can be unequivocally established.
For this compound (C₁₃H₂₁NO), the expected exact mass would be calculated and compared to the experimentally measured value.
Expected HRMS Data:
Molecular Formula: C₁₃H₂₁NO
Calculated Monoisotopic Mass: 207.16231 Da
Expected Ion (e.g., [M+H]⁺): 208.16959 Da
An experimental HRMS result matching this calculated value would confirm the elemental composition of the synthesized molecule.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. Key expected peaks include N-H stretching (a weak to medium band around 3300-3400 cm⁻¹ for the secondary amine), C-H stretching from both sp³ (alkyl) and sp² (aromatic) carbons (below and above 3000 cm⁻¹, respectively), C-N stretching (~1200 cm⁻¹), and strong C-O stretching for the aryl ether (~1240 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic C=C stretching bands (around 1600 cm⁻¹) are typically strong in Raman spectra.
Anticipated Vibrational Spectroscopy Data:
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | ~3350 | Weak |
| Aromatic C-H Stretch | ~3050 | Strong |
| Aliphatic C-H Stretch | ~2850-2970 | Strong |
| Aromatic C=C Stretch | ~1610, 1510 | Strong |
| Aryl Ether C-O Stretch | ~1240 | Medium |
X-ray Crystallography for Solid-State Structure Determination
If this compound can be obtained as a suitable single crystal, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Single Crystal X-ray Diffraction Studies
A single crystal of the compound would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate a three-dimensional electron density map of the molecule. This map allows for the precise determination of the atomic positions, confirming the molecular connectivity and providing detailed geometric parameters. The analysis would also reveal how the molecules pack in the crystal lattice and identify any intermolecular forces, such as hydrogen bonding involving the N-H group. No published crystal structure for this specific compound is currently available.
Powder X-ray Diffraction for Polymorphic Forms
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in pharmaceutical and materials science. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. Powder X-ray Diffraction (PXRD) is a primary technique for identifying and characterizing these different crystalline forms.
For this compound, a systematic investigation into its potential polymorphism would involve the crystallization of the compound under a variety of conditions (e.g., different solvents, temperatures, and pressures). Each resulting crystalline solid would then be analyzed by PXRD. The resulting diffraction patterns, which are unique to each polymorph, would serve as fingerprints for identification.
A hypothetical PXRD analysis of two different polymorphs of this compound would yield distinct diffractograms. The data table below illustrates hypothetical peak positions (2θ) and relative intensities that would differentiate two polymorphic forms, Form A and Form B.
| Form A (Hypothetical Data) | Form B (Hypothetical Data) |
| 2θ Angle (°) | Relative Intensity (%) |
| 8.5 | 100 |
| 12.3 | 75 |
| 15.8 | 60 |
| 19.1 | 80 |
| 22.7 | 45 |
| 25.4 | 55 |
This data is illustrative and intended to demonstrate how PXRD results would be presented for different polymorphs. Actual experimental data for this compound is not publicly available.
Such an analysis would be the first step in understanding the solid-state landscape of this compound, which is essential for any potential applications where crystalline form is important.
Chiroptical Spectroscopy for Chiral Analysis
This compound does not possess a stereocenter in its molecular structure. The carbon atom attached to the nitrogen, the phenyl ring, and two hydrogen atoms is not chiral as it is bonded to two identical hydrogen atoms. Therefore, the molecule is achiral and does not have enantiomers.
However, if a chiral center were to be introduced into the molecule, for instance by substitution at the benzylic carbon, then chiroptical spectroscopy techniques such as Circular Dichroism (CD) would become applicable. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. For a chiral molecule, this technique provides information about its absolute configuration and conformational properties in solution.
If a chiral analog of this compound existed, its CD spectrum would show positive or negative peaks (Cotton effects) at specific wavelengths corresponding to the electronic transitions of its chromophores. The sign and magnitude of these Cotton effects could be used to assign the absolute configuration of the stereocenter, often in conjunction with computational predictions.
The table below illustrates the type of data that would be obtained from a CD spectroscopic analysis of hypothetical (R)- and (S)-enantiomers of a chiral derivative.
| Enantiomer (Hypothetical) | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) |
| (R)-enantiomer | 220 | +15,000 |
| 250 | -8,000 | |
| (S)-enantiomer | 220 | -15,000 |
| 250 | +8,000 |
This data is purely hypothetical to illustrate the principles of Circular Dichroism spectroscopy, as the parent compound this compound is achiral.
Chemical Reactivity, Derivatization, and Analog Synthesis
Reactions of the Amine Functionality
The secondary amine group, a nucleophilic nitrogen atom bonded to a tert-butyl group and a 4-ethoxybenzyl group, is the primary site for several key chemical reactions.
Acylation and Sulfonylation Reactions
The lone pair of electrons on the nitrogen atom of Tert-butyl[(4-ethoxyphenyl)methyl]amine makes it a competent nucleophile, readily reacting with electrophilic acylating and sulfonylating agents.
Acylation: This reaction typically involves treating the amine with an acyl chloride or acid anhydride (B1165640) in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. byjus.comsavemyexams.com The process, known as nucleophilic acyl substitution, results in the formation of a stable amide. The bulky tert-butyl group may sterically hinder the approach of very large acylating agents, but reactions with common reagents like acetyl chloride or benzoyl chloride are expected to proceed efficiently.
Sulfonylation: In a similar fashion, the amine can be sulfonylated by reacting it with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride), in the presence of a base. byjus.com This reaction yields a sulfonamide, a functional group prevalent in many pharmaceutical compounds. The resulting sulfonamide significantly alters the chemical properties of the nitrogen, reducing its basicity and nucleophilicity due to the strong electron-withdrawing nature of the sulfonyl group.
| Reagent Type | Specific Reagent | Product Class | Expected Product Name |
|---|---|---|---|
| Acyl Chloride | Acetyl Chloride | Amide | N-acetyl-N-tert-butyl-N-[(4-ethoxyphenyl)methyl]amine |
| Acyl Chloride | Benzoyl Chloride | Amide | N-benzoyl-N-tert-butyl-N-[(4-ethoxyphenyl)methyl]amine |
| Sulfonyl Chloride | p-Toluenesulfonyl Chloride | Sulfonamide | N-tert-butyl-N-[(4-ethoxyphenyl)methyl]-4-methylbenzenesulfonamide |
| Sulfonyl Chloride | Methanesulfonyl Chloride | Sulfonamide | N-tert-butyl-N-[(4-ethoxyphenyl)methyl]methanesulfonamide |
N-Oxidation Pathways
The nitrogen atom in a secondary amine can be oxidized to form N-oxygenated products. The oxidation of secondary amines typically proceeds in a stepwise manner. The initial oxidation yields an N,N-disubstituted hydroxylamine. This intermediate can then be further oxidized to a nitrone. rsc.orggoogle.com This two-step process is a key pathway in the metabolism of many amine-containing compounds and can be achieved synthetically using various oxidizing agents.
Peroxides, such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA), are commonly used for this transformation. google.com The reaction can be performed without a metal catalyst or facilitated by catalysts based on platinum or other transition metals to improve efficiency and selectivity. rsc.orgrsc.org Oxone has also been reported as an effective metal-free oxidant for the direct conversion of secondary amines to nitrones. organic-chemistry.orgresearchgate.net
| Oxidizing Agent | Intermediate Product | Final Product |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | N-tert-butyl-N-[(4-ethoxyphenyl)methyl]hydroxylamine | N-(4-ethoxybenzyl)-N-tert-butylmethanimine oxide |
| m-CPBA | N-tert-butyl-N-[(4-ethoxyphenyl)methyl]hydroxylamine | N-(4-ethoxybenzyl)-N-tert-butylmethanimine oxide |
| Oxone | N-tert-butyl-N-[(4-ethoxyphenyl)methyl]hydroxylamine | N-(4-ethoxybenzyl)-N-tert-butylmethanimine oxide |
Reactions of the Aromatic Ring
The 1,4-disubstituted benzene (B151609) ring in this compound is activated towards electrophilic attack due to the presence of two electron-donating groups.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. libretexts.org The regiochemical outcome of such reactions on a substituted benzene ring is governed by the electronic properties of the existing substituents. masterorganicchemistry.com In this compound, the ring is substituted with an ethoxy group (-OEt) and a tert-butylaminomethyl group (-CH₂NH-t-Bu).
Ethoxy Group (-OEt): This is a strongly activating group due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring. It is a powerful ortho, para-director.
tert-Butylaminomethyl Group (-CH₂NH-t-Bu): This alkylamine substituent is also an activating, ortho, para-directing group.
Since the para position is already occupied, substitution is directed to the ortho positions of each group. The ethoxy group is a significantly stronger activating group than the alkylamine group. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the ethoxy group (C3 and C5), which are electronically enriched and sterically accessible. Standard EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would yield 3-substituted derivatives as the major products. uci.eduyoutube.com
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Tert-butyl[(4-ethoxy-3-nitrophenyl)methyl]amine |
| Bromination | Br₂, FeBr₃ | Tert-butyl[(3-bromo-4-ethoxyphenyl)methyl]amine |
| Sulfonation | Fuming H₂SO₄ | 2-Ethoxy-5-[(tert-butylamino)methyl]benzenesulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-Ethoxy-5-[(tert-butylamino)methyl]phenyl)ethan-1-one |
Lithiation and Subsequent Functionalization
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). semanticscholar.org
The ethoxy group is an effective DMG. harvard.edu In this compound, the heteroatom of the ethoxy group can coordinate to the lithium atom of the base, directing deprotonation to one of the adjacent, or ortho, positions (C3 or C5). The resulting aryllithium intermediate is a potent nucleophile and can react with a wide variety of electrophiles to introduce a new functional group with high regioselectivity. The amine functionality might require protection or the use of excess lithiating agent, as the N-H proton is also acidic.
| Electrophile | Reagent Example | Functional Group Introduced | Product Name |
|---|---|---|---|
| Carbon Dioxide | CO₂ (gas), then H₃O⁺ | -COOH (Carboxylic Acid) | 2-Ethoxy-5-[(tert-butylamino)methyl]benzoic acid |
| Aldehyde | CH₃CHO, then H₃O⁺ | -CH(OH)CH₃ (Hydroxyethyl) | 1-(2-Ethoxy-5-[(tert-butylamino)methyl]phenyl)ethan-1-ol |
| Alkyl Halide | CH₃I | -CH₃ (Methyl) | Tert-butyl[(4-ethoxy-3-methylphenyl)methyl]amine |
| Silyl Halide | (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) | Tert-butyl[(4-ethoxy-3-(trimethylsilyl)phenyl)methyl]amine |
Transformations Involving the Ether Linkage
The ethoxy group on the phenyl ring represents a key site for chemical transformation, primarily through ether cleavage. This reaction, typically requiring strong acidic or specific Lewis acid conditions, converts the ether into a phenol, fundamentally altering the electronic and steric properties of the molecule. The O-deethylation of the 4-ethoxybenzyl moiety can be accomplished through various established methods, analogous to the cleavage of similar aryl alkyl ethers. cardiff.ac.ukorgsyn.orgnih.govwikipedia.org
Strong protic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), are effective reagents for cleaving aryl alkyl ethers. The reaction proceeds via protonation of the ether oxygen, making the adjacent benzylic carbon more electrophilic and susceptible to nucleophilic attack by the halide ion. cardiff.ac.ukwikipedia.org Given the stability of the potential benzylic carbocation intermediate, this cleavage can proceed through an S(_N)1-type mechanism.
Alternatively, Lewis acids like boron tribromide (BBr(_3)) are highly effective for the clean cleavage of aryl ethers under milder conditions compared to strong protic acids. Other reagents, such as trimethylsilyl (B98337) iodide (TMSI), can also be employed for this transformation. The resulting product, 4-((tert-butylamino)methyl)phenol, offers a new functional group (a phenolic hydroxyl) for further derivatization, such as esterification or conversion to other ether linkages.
The table below summarizes potential reagents for the O-deethylation of this compound.
| Reagent | Typical Conditions | Primary Product | Reaction Type |
|---|---|---|---|
| Hydrobromic Acid (HBr) | Aqueous solution, reflux | 4-((tert-butylamino)methyl)phenol | Acid-catalyzed cleavage (SN1/SN2) |
| Boron Tribromide (BBr3) | Dichloromethane (B109758) (DCM), low temperature | 4-((tert-butylamino)methyl)phenol | Lewis acid-mediated cleavage |
| Trimethylsilyl Iodide (TMSI) | Acetonitrile (CH3CN), room temperature | 4-((tert-butylamino)methyl)phenol | Lewis acid-mediated cleavage |
Synthesis of Structural Analogues and Derivatives for Fundamental Chemical Exploration
The synthesis of structural analogues is a cornerstone of chemical research, allowing for systematic investigation of structure-property relationships. For this compound, this involves modifying the tert-butyl group, the aryl ring substituents, and the length of the alkyl linker connecting the amine and aryl moieties. The primary synthetic route to this class of compounds and their derivatives is reductive amination. masterorganicchemistry.comorganic-chemistry.orgmdpi.com This versatile reaction involves the condensation of an aldehyde (e.g., 4-ethoxybenzaldehyde) with a primary amine (e.g., tert-butylamine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine using a mild reducing agent like sodium borohydride (B1222165) (NaBH(_4)) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)(_3)). organic-chemistry.orgderpharmachemica.comnih.gov
Systematic Modification of the tert-Butyl Group
The tert-butyl group imparts significant steric bulk and lipophilicity. Replacing this group with other alkyl substituents allows for a systematic study of how steric hindrance and size affect the compound's chemical and physical properties. Analogs can be readily synthesized via reductive amination of 4-ethoxybenzaldehyde (B43997) with a variety of commercially available primary amines. Modifications can range from less bulky groups (e.g., isopropyl, cyclohexyl) to isosteric replacements designed to alter metabolic stability, such as the trifluoromethylcyclopropyl group. researchgate.nethyphadiscovery.comnih.gov
The following table outlines the synthesis of various N-alkyl analogues starting from 4-ethoxybenzaldehyde.
| Starting Amine | Product Name | Key Feature of N-Substituent |
|---|---|---|
| Isopropylamine | (4-ethoxyphenyl)methylamine | Reduced steric bulk |
| Cyclohexylamine | Cyclohexyl[(4-ethoxyphenyl)methyl]amine | Cyclic, lipophilic group |
| Adamantan-1-amine | Adamantan-1-yl[(4-ethoxyphenyl)methyl]amine | Highly rigid and bulky group |
| 2-Amino-2-methylpropane (tert-Butylamine) | This compound | Parent compound, high steric bulk |
Exploration of Different Aryl Substituents
The table below illustrates the synthesis of analogs with different aryl substituents.
| Starting Aldehyde | Product Name | Aryl Ring Modification |
|---|---|---|
| 4-Methoxybenzaldehyde | tert-Butyl[(4-methoxyphenyl)methyl]amine | -OCH3 (less bulky ether) |
| 4-Chlorobenzaldehyde | tert-Butyl[(4-chlorophenyl)methyl]amine | -Cl (electron-withdrawing) |
| 4-(Trifluoromethyl)benzaldehyde | tert-Butyl{[4-(trifluoromethyl)phenyl]methyl}amine | -CF3 (strong electron-withdrawing) |
| 3-Ethoxy-4-methoxybenzaldehyde | tert-Butyl[(3-ethoxy-4-methoxyphenyl)methyl]amine | Additional alkoxy substitution |
Alterations to the Alkyl Linker Length
Extending the methylene (B1212753) (-CH(_2)-) linker between the nitrogen atom and the phenyl ring can provide insights into the spatial requirements and conformational flexibility of the molecule. Homologation, the process of extending a carbon chain, can be achieved through multi-step synthetic sequences. For instance, an analog with a two-carbon linker (an ethyl group) can be synthesized by the reductive amination of tert-butylamine (B42293) with a (4-ethoxyphenyl)acetaldehyde. Similarly, a three-carbon linker can be introduced using 3-(4-ethoxyphenyl)propanal. An alternative route involves the N-alkylation of tert-butylamine with a suitable (4-ethoxyphenyl)alkyl halide.
This table shows potential synthetic targets with altered linker lengths.
| Linker Length | Product Name | General Synthetic Precursor |
|---|---|---|
| One Carbon (-CH2-) | This compound | 4-Ethoxybenzaldehyde |
| Two Carbons (-CH2CH2-) | tert-Butyl[2-(4-ethoxyphenyl)ethyl]amine | (4-Ethoxyphenyl)acetaldehyde |
| Three Carbons (-CH2CH2CH2-) | tert-Butyl[3-(4-ethoxyphenyl)propyl]amine | 3-(4-Ethoxyphenyl)propanal |
Advanced Analytical Methodologies for Compound Characterization and Purity Assessment
Chromatographic Method Development for Separation and Quantification
Chromatographic techniques are central to the analytical workflow for Tert-butyl[(4-ethoxyphenyl)methyl]amine, enabling its separation from impurities and its accurate quantification. The development of robust and reliable methods using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) is a primary focus.
HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. For this compound, a reversed-phase HPLC method is often the approach of choice due to the compound's moderate polarity.
Method optimization involves a systematic investigation of several key parameters to achieve the desired separation efficiency, resolution, and analysis time. A typical starting point for method development would involve a C18 stationary phase, which provides effective retention for compounds with hydrophobic regions, such as the ethoxyphenyl and tert-butyl groups of the target molecule. The mobile phase composition, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is a critical parameter to adjust. The pH of the aqueous phase is particularly important for amines; maintaining a pH below the pKa of the amine ensures it is in its protonated, more water-soluble form, which generally leads to better peak shapes and retention time reproducibility on reversed-phase columns. Additives like formic acid or trifluoroacetic acid are commonly used for this purpose.
Detection is typically performed using a UV detector, leveraging the chromophore present in the 4-ethoxyphenyl moiety of the molecule. The selection of an appropriate wavelength, usually at the absorbance maximum of the compound, is crucial for achieving high sensitivity.
A hypothetical optimized HPLC method for the analysis of this compound is presented in the table below.
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
This interactive table provides a summary of a potential optimized HPLC method for the analysis of this compound.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of amines like this compound by GC can be challenging. The primary and secondary amines are polar and prone to interaction with active sites on the column and in the injection port, leading to poor peak shape (tailing) and potential sample loss. labrulez.combre.com
To overcome these issues, derivatization is often employed. This process involves chemically modifying the amine group to make the compound more volatile and less polar. Common derivatization strategies for amines include silylation and acylation.
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the amine to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively.
Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) introduce an acyl group, which also reduces the polarity and improves the chromatographic behavior of the amine.
The choice of derivatization reagent depends on the specific requirements of the analysis, including the desired volatility and the detection method. A flame ionization detector (FID) is commonly used for the quantification of the derivatized amine. For structural confirmation, GC coupled with mass spectrometry (GC-MS) is the preferred technique.
A summary of potential GC conditions and derivatization approaches for this compound is provided in the table below.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Detector | FID or Mass Spectrometer |
| Derivatization Reagent | BSTFA with 1% TMCS |
| Reaction Conditions | 70°C for 30 minutes |
This interactive table outlines hypothetical GC conditions and a derivatization strategy for the analysis of this compound.
Supercritical fluid chromatography has emerged as a valuable alternative to both HPLC and GC for the analysis and purification of pharmaceutical compounds. wikipedia.orgamericanpharmaceuticalreview.comnih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. wikipedia.org This technique offers several advantages, including faster separations, reduced solvent consumption, and compatibility with a wide range of detectors.
For a compound like this compound, SFC can be particularly useful, especially for chiral separations if the compound is synthesized as a racemate. Polysaccharide-based chiral stationary phases are widely used in SFC for the resolution of enantiomers. ymc.co.jp The addition of a small amount of a polar co-solvent, such as methanol or ethanol, to the supercritical CO2 is often necessary to modulate the retention and improve the peak shape of polar analytes. Basic additives like diethylamine may also be incorporated into the mobile phase to minimize peak tailing for basic compounds.
The table below presents potential SFC parameters for the analysis of this compound.
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose based) |
| Mobile Phase | Supercritical CO2 with a Methanol modifier |
| Gradient | 5% to 40% Methanol over 10 minutes |
| Back Pressure | 150 bar |
| Column Temperature | 40°C |
| Detector | UV or Mass Spectrometer |
This interactive table summarizes potential SFC conditions for the analysis of this compound.
Capillary Electrophoresis (CE) for Compound Purity and Identity
Capillary electrophoresis is a high-resolution separation technique that is well-suited for the analysis of charged species. nih.govyoutube.com Given that this compound is a basic compound that can be readily protonated in an acidic buffer, CE offers a powerful tool for its purity assessment and identity confirmation.
In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions are separated based on their charge-to-size ratio in a capillary filled with an electrolyte solution. mdpi.com The high efficiency of CE allows for the separation of the main compound from closely related impurities that may be difficult to resolve by HPLC.
Method development in CE involves optimizing the background electrolyte (BGE) composition, pH, and applied voltage. The choice of buffer and its pH are critical for controlling the charge of the analyte and the electroosmotic flow (EOF). For a basic compound like this compound, a low pH buffer will ensure complete protonation and migration towards the cathode.
The following table outlines hypothetical CE parameters for the analysis of this compound.
| Parameter | Condition |
| Capillary | Fused Silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte | 50 mM Phosphate (B84403) Buffer, pH 2.5 |
| Applied Voltage | 20 kV |
| Capillary Temperature | 25°C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 214 nm |
This interactive table presents a summary of potential CE conditions for the analysis of this compound.
Conclusion and Future Perspectives in Academic Research
Synthesis and Mechanistic Insights Summary
The most direct and logical synthetic route to Tert-butyl[(4-ethoxyphenyl)methyl]amine is through the reductive amination of 4-ethoxybenzaldehyde (B43997) with tert-butylamine (B42293). This common and versatile reaction avoids the challenges of multiple alkylations that can occur with direct alkylation methods. masterorganicchemistry.com The process involves two key mechanistic steps:
Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine (tert-butylamine) on the carbonyl carbon of the aldehyde (4-ethoxybenzaldehyde). This forms an unstable hemiaminal intermediate, which then undergoes dehydration to yield a stable imine, in this case, N-(4-ethoxybenzylidene)-tert-butylamine. The formation of the imine is often favored under slightly acidic conditions (pH 4-5) to facilitate the dehydration step. masterorganicchemistry.com
Reduction: The C=N double bond of the imine is subsequently reduced to a single bond to form the final secondary amine product. This reduction can be accomplished using various hydride-based reducing agents.
A one-pot, two-step synthesis is an efficient approach for this type of transformation, where the imine is formed in situ and then reduced without the need for isolation of the intermediate. mdpi.com
| Reaction Stage | Reactants/Intermediates | Transformation |
|---|---|---|
| Step 1: Imine Formation | 4-ethoxybenzaldehyde + tert-butylamine | Formation of a hemiaminal intermediate, followed by dehydration. |
| Intermediate | N-(4-ethoxybenzylidene)-tert-butylamine | Stable imine formed in situ. |
| Step 2: Reduction | N-(4-ethoxybenzylidene)-tert-butylamine + Reducing Agent | Reduction of the C=N double bond. |
| Product | This compound | Final secondary amine. |
Remaining Challenges in Synthetic Efficiency and Selectivity
Key challenges include:
Competing Reduction: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) can reduce the starting aldehyde in addition to the target imine. masterorganicchemistry.comcommonorganicchemistry.com This necessitates careful control of reaction conditions, such as adding the reducing agent only after imine formation is complete. commonorganicchemistry.com
Incomplete Conversion: The reaction may not proceed to completion, leaving residual imine or starting materials in the final product mixture. reddit.comreddit.com This can be particularly problematic with less reactive amines or sterically hindered substrates. reddit.com
Purification: The similar polarities of the product amine and any unreacted imine can make separation by standard techniques like liquid-liquid extraction or column chromatography difficult. reddit.com
Hydrolysis of Imine: Imines can be susceptible to hydrolysis, reverting to the starting aldehyde and amine, especially if water is present and the pH is not controlled. reddit.com
To overcome these challenges, careful selection of reagents and conditions is paramount.
| Challenge | Potential Solution | Rationale |
|---|---|---|
| By-product formation (aldehyde reduction) | Use of a selective reducing agent like Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comcommonorganicchemistry.com | These reagents are milder and selectively reduce the protonated imine (iminium ion) much faster than the aldehyde or ketone starting material. masterorganicchemistry.com |
| Incomplete conversion | Use of a Lewis acid catalyst (e.g., Ti(iPrO)₄, ZnCl₂) or adjusting pH with a buffer system. commonorganicchemistry.comreddit.com | Lewis acids can activate the carbonyl group, while pH control can optimize the rate of imine formation. |
| Purification difficulties | Formation of a salt (e.g., hydrochloride) to precipitate the amine product from the organic solution. reddit.com | This can selectively isolate the basic amine from less basic impurities like the imine. |
| Imine hydrolysis | Running the reaction under anhydrous conditions or using a dehydrating agent. | Removing water drives the equilibrium toward imine formation. |
Opportunities for Further Computational Exploration
Computational chemistry offers powerful tools to predict and understand the properties of molecules like this compound before engaging in extensive lab work. Density Functional Theory (DFT) is particularly useful for gaining insights into a molecule's behavior. edu.krd
Potential areas for computational study include:
Reaction Mechanism Analysis: Quantum chemistry studies can model the reaction pathway of the reductive amination, calculating the energies of transition states and intermediates. This can help in understanding the rate-determining steps and optimizing reaction conditions. A detailed study on tert-butylamine has shown how such methods can elucidate reaction mechanisms. whiterose.ac.uk
Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the molecule's reactivity and its potential as an electron donor or acceptor. edu.krd
Molecular Electrostatic Potential (MEP): MEP maps can visualize the electron density distribution, identifying regions susceptible to electrophilic or nucleophilic attack, which is crucial for predicting intermolecular interactions. edu.krd
Molecular Docking: If exploring potential biological activity, molecular docking simulations can predict how the molecule might bind to the active site of a protein, offering a preliminary screening tool. nih.gov
| Computational Method | Potential Insights for this compound |
|---|---|
| Density Functional Theory (DFT) | Optimization of molecular geometry, calculation of vibrational frequencies, and prediction of electronic properties (HOMO-LUMO gap). edu.krd |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bonding characteristics and intermolecular interactions. |
| Molecular Dynamics (MD) Simulation | Study of the conformational flexibility and stability of the molecule over time. nih.gov |
| Molecular Docking | Prediction of binding affinity and mode of interaction with biological targets like enzymes or receptors. nih.gov |
Emerging Research Avenues for Related Chemical Scaffolds
The (4-alkoxyphenyl)amine scaffold is a common motif in molecules with diverse biological and material applications. Exploring derivatives of this compound could lead to the discovery of novel compounds with useful properties.
Pharmaceutical and Medicinal Chemistry: The closely related N-(4-methoxyphenyl) scaffold has been used as a basis for developing new anthelmintic agents that show promise as alternatives to existing drugs. nih.gov Furthermore, other substituted benzylidene and amine derivatives have been investigated as novel dual cholinesterase inhibitors for potential Alzheimer's treatment and as anticancer agents targeting specific enzymes. nih.govmdpi.com This suggests that the ethoxy-substituted scaffold could be a valuable starting point for designing new therapeutic candidates.
Materials Science: Benzylidene derivatives are studied for their optoelectronic properties, making them candidates for use in solar cells, transistors, and other photovoltaic systems. edu.krd The specific electronic characteristics endowed by the ethoxy and tert-butyl groups could be tuned to create novel organic materials.
Agrochemicals: The development of new pesticides and herbicides often relies on scaffolds that can be readily synthesized and modified. The structural features of this compound could be incorporated into screening libraries for new agrochemical discovery.
Future research could focus on synthesizing a library of derivatives by varying the substituents on the phenyl ring or altering the alkyl group on the nitrogen atom. These new compounds could then be screened for various biological activities or evaluated for their material properties, opening new avenues for this versatile chemical scaffold.
| Related Chemical Scaffold | Investigated Application Area | Reference |
|---|---|---|
| N-(4-methoxyphenyl)amides | Anthelmintic agents | nih.gov |
| Polysubstituted thiazole (B1198619) derivatives | Antiproliferative agents for cancer therapy | mdpi.com |
| Substituted benzylidene derivatives | Cholinesterase inhibitors (Alzheimer's treatment) | nih.gov |
| Sulfathiazole benzylidene derivatives | Optoelectronic materials for photovoltaics | edu.krd |
| N-(4-methoxyphenyl)-sulfonamides | Antibacterial and antimicrobial agents | researchgate.netmdpi.com |
Q & A
Q. What are the recommended synthesis protocols for Tert-butyl[(4-ethoxyphenyl)methyl]amine, and how do reaction conditions influence yield?
Synthesis typically involves multi-step functional group introduction. For example, alkylation of 4-ethoxyphenylmethanamine with tert-butyl groups may require nucleophilic substitution under inert conditions. A reported method for analogous compounds uses sodium hydride in tetrahydrofuran (THF) at 65°C for 16 hours to facilitate coupling . Optimization should prioritize anhydrous conditions, controlled temperature, and stoichiometric ratios of reagents to minimize side products.
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
- NMR : The tert-butyl group appears as a singlet (~1.3 ppm for t-Bu protons), while the ethoxy group shows distinct resonances for –OCH2CH3 (δ 3.4–4.2 ppm) and aromatic protons (δ 6.8–7.2 ppm). The methylene (–CH2–) linking the amine and aryl groups appears as a triplet near δ 3.1 ppm .
- IR : Stretching frequencies for C–O (1250–1050 cm⁻¹, ethoxy) and N–H (3300–3500 cm⁻¹, amine) are key identifiers.
- MS : Molecular ion peaks (e.g., m/z ~207 for [M+H]⁺) and fragmentation patterns (e.g., loss of t-Bu group) confirm structural integrity .
Q. What safety protocols are critical when handling this compound?
- Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.
- Store waste separately in labeled containers and dispose via certified chemical waste services to prevent environmental contamination .
- Work under fume hoods to mitigate inhalation risks, as tertiary amines can release volatile byproducts .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl and ethoxy groups influence reactivity in cross-coupling reactions?
The tert-butyl group imposes steric hindrance, slowing nucleophilic attacks on the adjacent amine, while the ethoxy substituent activates the aromatic ring via electron donation. This combination can direct regioselectivity in electrophilic substitutions (e.g., nitration occurs preferentially at the para position relative to ethoxy) . Kinetic studies using HPLC or in-situ FTIR are recommended to quantify these effects.
Q. What strategies resolve contradictions in reported biological activity data for structurally similar amines?
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from impurities, assay conditions, or stereochemical variations. For example, tert-butyl analogs in show variable antifungal activity depending on substituent positioning. Validate purity via chromatography (≥95% by HPLC) and replicate assays under standardized conditions (e.g., CLSI guidelines) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding affinities to targets like cytochrome P450. Focus on the amine’s hydrogen-bonding potential and the aryl group’s π-π stacking with hydrophobic pockets. Compare results with experimental IC50 values to refine force field parameters .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Racemization at the benzylic amine position is a risk during prolonged heating. Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to preserve stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry at each step .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
